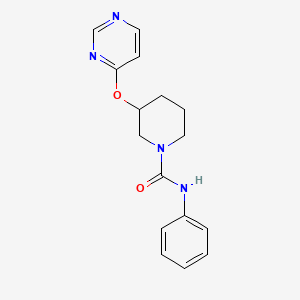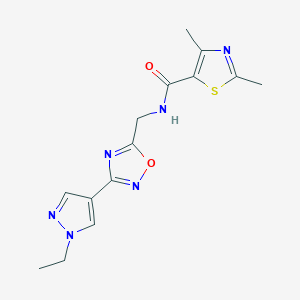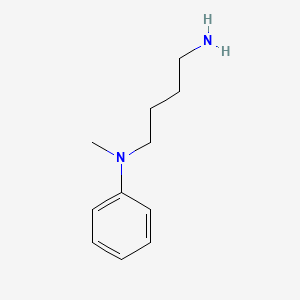
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide, also known as ML167, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which is responsible for the co-translational myristoylation of many eukaryotic proteins.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves the inhibition of NMT1, which is responsible for the co-translational myristoylation of many eukaryotic proteins. Myristoylation is a post-translational modification that plays a key role in protein-protein interactions, subcellular localization, and signal transduction. By inhibiting NMT1, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide disrupts the myristoylation of key signaling proteins, leading to the inhibition of cell growth and viral replication.
Biochemical and Physiological Effects:
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide inhibits cell growth and induces apoptosis, which is a programmed cell death mechanism. In addition, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In viral infections, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide inhibits viral replication by disrupting the myristoylation of viral proteins, leading to the inhibition of viral assembly and release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a potent and selective inhibitor of NMT1, which makes it a useful tool for studying the role of myristoylation in cell signaling and viral infections. However, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has not been extensively tested in animal models, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and viral infections. In addition, more studies are needed to understand the mechanism of action of 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide and its effects on other cellular processes. Furthermore, the development of more potent and selective inhibitors of NMT1 could lead to the discovery of new therapeutic targets for the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form the intermediate compound 2-(4-chlorophenyl)-4-methylthiazol-5-amine. This intermediate is then reacted with 2-bromoethyl butyrate to form the final product, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has also been shown to have antiviral activity against the hepatitis C virus and the dengue virus. These findings suggest that 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide could be a promising therapeutic agent for the treatment of cancer and viral infections.
Propiedades
IUPAC Name |
4-butoxy-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2S/c1-3-4-15-28-20-11-7-17(8-12-20)22(27)25-14-13-21-16(2)26-23(29-21)18-5-9-19(24)10-6-18/h5-12H,3-4,13-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWWJHHQVKFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)
![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)
![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B3016021.png)
![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)
![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)



![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)